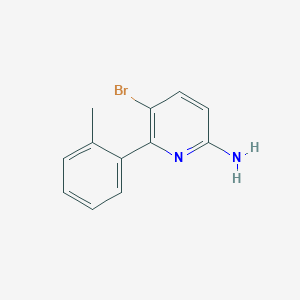

5-Bromo-6-o-tolyl-pyridin-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-(2-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPJBGCZFGIRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Key Transformations

Reaction Mechanism Elucidation in Pyridine (B92270) Functionalization

The construction of the 5-Bromo-6-o-tolyl-pyridin-2-ylamine scaffold necessitates a multi-step synthetic sequence involving the selective introduction of each substituent onto the pyridine core. A plausible mechanistic pathway begins with a commercially available precursor, such as 2-aminopyridine (B139424), and proceeds through sequential bromination and arylation.

Step 1: Electrophilic Bromination The initial functionalization step involves the bromination of 2-aminopyridine. The powerful electron-donating and ortho-, para-directing nature of the amino group at the C2 position strongly activates the pyridine ring towards electrophilic substitution. Consequently, bromination preferentially occurs at the C5 position, which is para to the amino group. The reaction typically proceeds via a standard electrophilic aromatic substitution mechanism, where bromine (often activated by a Lewis or Brønsted acid) is attacked by the electron-rich pyridine ring to form a sigma complex (or Wheland intermediate), which is stabilized by the amino group. Subsequent deprotonation restores aromaticity, yielding 2-amino-5-bromopyridine.

Step 2: Directed C-H Arylation The introduction of the o-tolyl group at the C6 position can be efficiently achieved through a transition-metal-catalyzed direct C-H arylation. The 2-amino group serves as an effective directing group, forming a stable five-membered cyclometalated intermediate with the metal catalyst (e.g., Ruthenium or Palladium). rsc.org This brings the catalyst into close proximity to the C6 C-H bond, enabling its selective activation. The mechanism generally involves:

Coordination of the catalyst to the nitrogen of the pyridine and the amino group.

Concerted metalation-deprotonation to form a ruthenacycle or palladacycle intermediate.

Oxidative addition of an aryl halide or reaction with another aryl source.

Reductive elimination to form the C-C bond and regenerate the active catalyst.

An alternative to direct C-H arylation is the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orglibretexts.orgwikipedia.orgorganic-chemistry.org This would involve the reaction of 2-amino-5,6-dibromopyridine with o-tolylboronic acid. The greater reactivity of the bromine at the C6 position (alpha to the ring nitrogen) would likely allow for selective initial coupling at this site.

Role of Catalysts and Ligands in Selective Bond Formations

The efficiency and selectivity of key transformations, particularly C-C bond formation, are critically dependent on the choice of catalyst and associated ligands. Ruthenium-catalyzed reactions have shown significant promise for the ortho-arylation of pyridines. mdpi.com

For instance, in ketone-directed ortho-arylation, the addition of a bidentate ligand such as 2-(o-tolyl)pyridine (B1293752) has been shown to significantly improve reaction efficiency. rsc.org A proposed mechanism for such a ruthenium-catalyzed C-H arylation, directed by the amino group of 2-amino-5-bromopyridine, would proceed through a defined catalytic cycle. The cycle is initiated by the formation of a five-membered ruthenacycle intermediate. rsc.org This chelation-assisted C-H activation is often the rate-determining step. The resulting intermediate then reacts with the arylating agent. The ligand plays a crucial role in stabilizing the ruthenium center, modulating its reactivity, and facilitating the reductive elimination step that yields the final arylated product.

Table 1: Comparison of Catalytic Systems for Pyridine Arylation

| Catalyst/Precursor | Ligand | Coupling Partner | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | 2-(o-tolyl)pyridine | Arylboronic Ester | Ligand-accelerated C-H activation | rsc.org |

| Pd(OAc)₂ | P(t-Bu)₃ | Aryl Bromide | Cooperative catalysis between distinct Pd centers | berkeley.edu |

| Pd(OAc)₂ | 1,10-Phenanthroline | Aryl Bromide | Ligand-enabled C3-arylation of pyridine | beilstein-journals.org |

| Rh(III) Complexes | Cp* | Diphenylphosphine Oxide | Formation of a six-membered rhodacycle intermediate | rsc.org |

Understanding Reactivity Profiles of Brominated and Aminated Pyridines

The reactivity of this compound is a product of the combined electronic and steric influences of its substituents.

Reactivity of the Bromine Substituent: The bromine atom at the C5 position is a versatile functional handle. It can be readily substituted or used in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The Buchwald-Hartwig amination allows for the introduction of a second amino group, libretexts.orgwikipedia.orgnumberanalytics.com while the Suzuki coupling enables the introduction of additional aryl or alkyl groups. beilstein-journals.orgmdpi.com This reactivity makes the parent compound a valuable intermediate for the synthesis of more complex molecular architectures.

Table 2: Representative Conditions for Cross-Coupling of Bromopyridines

| Reaction Type | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | K₃PO₄ | 1,4-Dioxane/H₂O | mdpi.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene (B28343) | researchgate.net |

| Carbonylative Suzuki Coupling | Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | K₂CO₃ | DMF | researchgate.net |

Reactivity of the Amino Group: The 2-amino group not only directs the C-H arylation but is itself reactive. It can undergo N-arylation reactions, for example with arynes, to form N-aryl-2-aminopyridine derivatives. nih.govacs.org Its basicity, influenced by the other ring substituents, also plays a role in the molecule's ability to act as a ligand in coordination chemistry. numberanalytics.com

Derivatization and Functionalization Strategies

Post-Synthetic Modifications of the 5-Bromo-6-o-tolyl-pyridin-2-ylamine Scaffold

Post-synthetic modifications allow for the late-stage diversification of the core structure, enabling the rapid generation of analogs with varied physicochemical properties.

The primary amino group at the 2-position of the pyridine (B92270) ring is a key nucleophilic center, readily participating in a range of chemical transformations.

N-Acylation: The amino group can be acylated to form amides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetylated derivative, N-(5-bromo-6-o-tolylpyridin-2-yl)acetamide. acs.org This transformation can be useful to modulate the electronic properties of the pyridine ring and to introduce new functional groups. The protection of the amino group as an amide can also influence the regioselectivity of subsequent reactions. uwindsor.canih.gov

N-Alkylation and N-Arylation: The amino group can also undergo alkylation or arylation reactions, although these transformations may require specific catalytic systems to achieve good selectivity and yields, especially with sterically hindered substrates.

| Reaction Type | Reagent Example | Product Type | Potential Utility |

| N-Acylation | Acetic Anhydride | Amide | Modulation of electronic properties, introduction of new functional groups. |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Altering steric bulk and basicity. |

| N-Arylation | Aryl Halides (Buchwald-Hartwig conditions) | Diaryl Amine | Introduction of diverse aromatic systems. |

This table is generated based on general chemical principles and reactivity of similar compounds.

The bromine atom at the 5-position is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom can be coupled with various aryl or vinyl boronic acids or esters to introduce new aromatic or olefinic moieties. uwindsor.canih.govresearchgate.netmychemblog.comnih.gov For example, coupling with phenylboronic acid would yield 5-phenyl-6-o-tolyl-pyridin-2-ylamine. The choice of catalyst, ligand, and base is crucial for the success of these reactions. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position. harvard.eduscientificupdate.com This is a valuable strategy for synthesizing compounds with potential biological activity, as the nature of the introduced amino group can significantly influence molecular interactions.

Other Cross-Coupling Reactions: The bromine substituent can also participate in other cross-coupling reactions, such as Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Heck coupling (with alkenes), further expanding the diversity of accessible derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System Example | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | Biaryl / Aryl-vinyl Pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / X-Phos / K₂CO₃ | 5-Amino Pyridine Derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl Pyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkenyl Pyridine |

This table provides examples of catalyst systems and is based on established cross-coupling methodologies.

The o-tolyl group provides further opportunities for derivatization, primarily at the methyl group and the aromatic ring.

Benzylic Functionalization: The methyl group of the o-tolyl moiety is a benzylic position and is susceptible to radical halogenation. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, can introduce a bromine atom at the methyl group, forming a bromomethyl derivative. mychemblog.comscientificupdate.com This benzylic bromide is a versatile intermediate that can be further converted into alcohols, ethers, amines, and other functional groups. libretexts.org Oxidation of the methyl group to a carboxylic acid can also be achieved using strong oxidizing agents. nih.gov

Directed Ortho-Metalation (DoM): The amino group on the pyridine ring can act as a directing group, facilitating the lithiation of the o-tolyl ring at the position ortho to the methyl group. uwindsor.caharvard.eduwikipedia.orgorganic-chemistry.org The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

C-H Activation: Modern catalytic methods involving transition metals can enable the direct functionalization of C-H bonds on the o-tolyl ring, offering a more atom-economical approach to derivatization. acs.orgrsc.orgacs.orgnih.gov

| Functionalization Strategy | Reagent/Method | Target Site | Intermediate/Product Type |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | Methyl Group | Bromomethyl Derivative |

| Benzylic Oxidation | KMnO₄ | Methyl Group | Carboxylic Acid |

| Directed Ortho-Metalation | n-BuLi, Electrophile | Ortho position of tolyl ring | Substituted Tolyl Derivative |

| C-H Activation | Transition Metal Catalyst | Aromatic C-H bonds of tolyl ring | Functionalized Tolyl Derivative |

This table outlines potential strategies based on general organic synthesis principles.

Design and Synthesis of Analogs and Homologs

The design and synthesis of analogs and homologs of this compound are guided by the desire to explore the chemical space around this scaffold and to optimize specific properties, such as biological activity or material characteristics. Analogs can be designed by systematically varying the substituents at the three key positions identified above. Homologs can be created by, for example, introducing a methylene (B1212753) spacer between the pyridine ring and the o-tolyl group.

The synthesis of these new molecules would leverage the derivatization strategies discussed previously. For example, a library of analogs could be generated by performing Suzuki couplings with a diverse set of boronic acids or Buchwald-Hartwig aminations with various amines.

Structure-Activity Relationship (SAR) Concepts in the Design of Novel Chemical Entities

In the context of drug discovery or materials science, understanding the structure-activity relationship (SAR) is crucial for the rational design of new compounds with improved properties. For derivatives of this compound, SAR studies would involve synthesizing a series of analogs and evaluating their biological activity or physical properties.

Key SAR questions to explore would include:

The role of the 2-amino group: Is the primary amine essential? Would acylation or alkylation enhance or diminish activity?

The impact of the 5-substituent: How does the nature of the group introduced via cross-coupling (e.g., its size, electronics, and hydrogen bonding capacity) affect the compound's properties?

The influence of the o-tolyl group: Is the steric bulk of the o-tolyl group important? How do modifications to this group, such as substitution on the ring or functionalization of the methyl group, alter activity?

Role As a Molecular Scaffold in Advanced Chemical Research

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group in 2-aminopyridine (B139424) derivatives are strategically positioned to act as effective electron donors, allowing them to bind with metal atoms to form stable complexes. georgiasouthern.edu This chelating ability is a cornerstone of their application in coordination chemistry.

Substituted pyridin-2-ylamines are well-regarded for their ability to form stable complexes with a wide variety of transition metals. The nitrogen atom of the pyridine ring and the nitrogen of the amino group can coordinate to a metal center, forming a five-membered chelate ring, a highly stable arrangement. The nature of the substituents on the pyridine ring significantly influences the electronic properties and steric environment of the resulting metal complex.

In the case of 5-Bromo-6-o-tolyl-pyridin-2-ylamine, the key structural features influencing complexation are:

The 2-Aminopyridine Core : Provides the fundamental bidentate N,N-donor set for chelation.

The Bromo Group : As an electron-withdrawing group, it can modulate the electron density on the pyridine ring, thereby affecting the ligand-to-metal bond strength.

The o-Tolyl Group : This bulky substituent introduces significant steric hindrance around the coordination sphere. This steric influence can dictate the geometry of the resulting metal complex, potentially stabilizing unusual coordination numbers or preventing the formation of undesired polymeric species.

Studies on related 2-bromo-6-alkylaminopyridines have demonstrated their successful synthesis and characterization, highlighting the viability of this class of compounds as ligands. georgiasouthern.edugeorgiasouthern.edu For instance, 2-Bromo-6-methylaminopyridine has been synthesized and used as a precursor for more complex, scaffolded ligands designed to stabilize multimetallic structures. georgiasouthern.edu

Table 1: Predicted Coordination Properties of this compound

| Property | Description | Influence of Substituents |

|---|---|---|

| Coordination Mode | Bidentate (N,N-chelation) | The 2-aminopyridine core dictates this primary binding mode. |

| Donor Strength | Moderate | The electron-donating amino group increases electron density, while the bromo group slightly reduces it. |

| Steric Hindrance | High | The o-tolyl group imposes significant steric bulk near the metal center, influencing complex geometry. |

| Potential Metal Ions | Transition metals (e.g., Pd, Pt, Cu, Fe, Ru) | The versatile N,N-donor set can coordinate with a wide range of d-block metals. |

Metal complexes derived from pyridine-based ligands are workhorses in the field of catalysis. A wide variety of transition-metal complexes with pyridine-based ligands have shown significant potential as catalysts in numerous organic transformations. georgiasouthern.edu Palladium(II) complexes with pyridine derivatives, for example, have been effectively used in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. georgiasouthern.edu

The catalytic activity of a complex formed with this compound would be influenced by its substituents:

The electronic properties imparted by the bromo and tolyl groups can tune the reactivity of the metal center.

The steric bulk of the o-tolyl group can enhance selectivity by controlling the access of substrates to the catalytic site.

Complexes of iron(II) with pyridyl-imine ligands, which share the pyridyl-nitrogen donor motif, have been evaluated as catalysts in transfer hydrogenation reactions of ketones, demonstrating moderate catalytic activities. georgiasouthern.edu The performance of these catalysts was found to depend on the nature of the metal complex and the reaction conditions. georgiasouthern.edu This underscores the principle that subtle changes in the ligand structure, such as those present in this compound, can be used to fine-tune catalytic performance.

Building Block in Organic Synthesis and Complex Molecule Assembly

Substituted pyridines are fundamental building blocks in organic synthesis, particularly in the construction of pharmaceuticals and functional materials. bldpharm.combldpharm.com The functional groups on this compound provide multiple handles for synthetic elaboration.

The Bromine Atom : This is an exceptionally versatile functional group. It is an ideal participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), allowing for the introduction of a wide array of carbon- or nitrogen-based substituents at the 5-position of the pyridine ring.

The Amino Group : The primary amine at the 2-position can be readily acylated, alkylated, or used to form imines. It can also be a directing group for further functionalization of the pyridine ring.

The Pyridine Ring : The ring itself can undergo various transformations, and its nitrogen atom can be quaternized to alter the molecule's properties.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Bromine (C5) | Suzuki Coupling | 5-Aryl-6-o-tolyl-pyridin-2-ylamines |

| Bromine (C5) | Buchwald-Hartwig Amination | 5,2-Diaminopyridine derivatives |

| Amino (N2) | Acylation | N-(5-Bromo-6-o-tolyl-pyridin-2-yl)amides |

| Amino (N2) | Schiff Base Condensation | Iminopyridine derivatives |

Chemical Probes for Investigating Biological Systems (Conceptual Framework)

While there is no specific research on this compound as a biological probe, its core structure is present in many biologically active molecules. Pyridine and its derivatives are key components of important biomolecules and are frequently incorporated into drug candidates. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been developed as potential PET imaging probes for targeting cancer-related pathways. nih.gov

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a cellular or organismal context. The development of a probe from a scaffold like this compound would be a conceptual exercise based on established principles:

Scaffold Hopping and Analogue Synthesis : The compound could serve as a starting point. The bromo group allows for the systematic introduction of diverse functionalities via cross-coupling to generate a library of analogues.

Pharmacophore Identification : The aminopyridine unit can act as a hydrogen bond donor and acceptor, a common feature in many enzyme inhibitors and receptor ligands. The o-tolyl group provides a lipophilic domain that can interact with hydrophobic pockets in a protein target.

Labeling : For use as a probe, the molecule would need to be tagged with a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a radionuclide. The synthetic handles on the molecule could be used for this purpose. For example, a new functional group introduced via the bromine atom could be designed to incorporate a reporter tag.

The development of a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a PET probe for the PI3K/mTOR pathway illustrates this conceptual framework. nih.gov Researchers started with a known inhibitor and synthetically modified it to incorporate a radioisotope, turning a therapeutic lead into an imaging agent. nih.gov Similarly, the scaffold of this compound holds the necessary chemical features to be conceptually considered for such a developmental pathway in the search for new chemical probes.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-methylaminopyridine |

| 2-amino-5-bromo-6-methylpyridine |

| 5-bromofuran-2-carbohydrazide (B1267981) |

| Isatin |

| 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Bromo-6-o-tolyl-pyridin-2-ylamine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the o-tolyl rings, as well as a characteristic signal for the amine (-NH₂) protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine H-3 | 7.5 - 7.8 | Doublet | 8.0 - 9.0 |

| Pyridine H-4 | 6.4 - 6.7 | Doublet | 8.0 - 9.0 |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet | - |

| o-tolyl H-3' | 7.2 - 7.4 | Multiplet | - |

| o-tolyl H-4' | 7.2 - 7.4 | Multiplet | - |

| o-tolyl H-5' | 7.2 - 7.4 | Multiplet | - |

| o-tolyl H-6' | 7.0 - 7.2 | Multiplet | - |

| o-tolyl -CH₃ | 2.1 - 2.3 | Singlet | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 140 - 143 |

| Pyridine C-4 | 110 - 114 |

| Pyridine C-5 | 105 - 108 |

| Pyridine C-6 | 155 - 158 |

| o-tolyl C-1' | 138 - 141 |

| o-tolyl C-2' | 135 - 138 |

| o-tolyl C-3' | 128 - 131 |

| o-tolyl C-4' | 125 - 128 |

| o-tolyl C-5' | 129 - 132 |

| o-tolyl C-6' | 124 - 127 |

| o-tolyl -CH₃ | 19 - 22 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₂H₁₁BrN₂). The presence of the bromine atom would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected Mass Spectrometry Data:

| Ion | m/z (calculated) | Relative Intensity (%) |

| [M]⁺ (C₁₂H₁₁⁷⁹BrN₂) | 262.01 | ~100 |

| [M+2]⁺ (C₁₂H₁₁⁸¹BrN₂) | 264.01 | ~98 |

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information, revealing characteristic losses of fragments such as the bromine atom, the tolyl group, or the amino group, which would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretch.

Expected Infrared (IR) Spectroscopy Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 | Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

The resulting crystal structure would confirm the planar nature of the pyridine ring and the relative orientation of the o-tolyl group. The steric hindrance from the ortho-methyl group on the tolyl ring would likely cause it to be twisted out of the plane of the pyridine ring. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the solid state.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-Bromo-6-o-tolyl-pyridin-2-ylamine. These studies can determine the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, which are fundamental to understanding the molecule's stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. For similar bromo-pyridine derivatives, DFT calculations have been used to correlate electronic properties with observed biological activities nih.gov. For instance, a smaller HOMO-LUMO gap often suggests higher reactivity nih.gov.

Natural Bond Orbital (NBO) analysis can further reveal details about charge delocalization and the stability arising from intramolecular interactions. Such studies on related amino-pyridine compounds have quantified hyperconjugative interactions and their role in stabilizing the molecular structure nih.gov. The molecular electrostatic potential (MEP) map is another valuable output, visually indicating the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Note: Values are representative and based on DFT studies of similar amino-bromo-pyridine derivatives nih.gov.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are essential for exploring the conformational landscape of this compound, which is particularly important given the rotational freedom of the o-tolyl group relative to the pyridine (B92270) ring.

These simulations model the movements of atoms and bonds by solving Newton's equations of motion, providing insights into the molecule's flexibility, preferred conformations, and the energy barriers between different rotational states (rotamers). The resulting trajectories can be analyzed to understand how the molecule might change its shape in different environments, such as in solution or when approaching a biological target nih.govjchemlett.com. This conformational flexibility can be a key determinant of its ability to bind to a receptor.

In Silico Approaches for Ligand Binding and Interaction Prediction

In silico techniques like molecular docking are widely used to predict how a small molecule, or ligand, might bind to a macromolecular target, such as a protein or enzyme nih.govnih.gov. For this compound, docking studies can predict its preferred binding orientation within the active site of a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score researchgate.net.

The binding process is governed by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking algorithms systematically explore possible binding poses and score them based on these interactions nih.gov. For example, the amino group of the pyridine ring could act as a hydrogen bond donor, while the aromatic rings could engage in π-π stacking interactions with aromatic residues in a protein's binding pocket nih.gov. These predictions are crucial for rational drug design, helping to identify potential biological targets and providing a basis for designing more potent derivatives.

Table 2: Predicted Binding Interactions from Molecular Docking of a Pyridine Ligand

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

|---|---|---|

| Hydrogen Bonding | Amino group (-NH2) | Aspartic Acid, Glutamic Acid, Serine |

| π-π Stacking | Pyridine ring, Tolyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Tolyl group, Bromine atom | Leucine, Valine, Isoleucine |

Note: This table represents typical interactions predicted for heterocyclic ligands binding to protein active sites researchgate.net.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can also be employed to map out potential chemical reaction pathways for this compound. By calculating the potential energy surface for a given reaction, researchers can identify the most likely mechanism, including any intermediate structures and the high-energy transition states that connect them nih.gov.

These calculations are computationally intensive but provide invaluable information on reaction kinetics and thermodynamics. For instance, they can be used to predict the activation energy of a reaction, which determines the reaction rate. Automated reaction pathway exploration tools can systematically search for plausible reaction mechanisms, sometimes uncovering unexpected pathways or side reactions nih.gov. This predictive capability is vital for understanding the compound's synthesis, metabolic fate, or potential degradation pathways.

Future Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized 2-aminopyridines is a cornerstone of medicinal and materials chemistry. Future research on 5-Bromo-6-o-tolyl-pyridin-2-ylamine will undoubtedly focus on developing efficient and environmentally benign synthetic pathways. Traditional methods for constructing such molecules often involve multiple steps with harsh conditions. Modern synthetic strategies, however, offer more sustainable alternatives.

One promising avenue is the application of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high atom economy and procedural simplicity. For instance, a one-pot synthesis using enaminones as key precursors under solvent-free conditions has been shown to be an efficient method for generating a variety of substituted 2-aminopyridines. nih.gov Another sustainable approach involves the synthesis from pyridine (B92270) N-oxides, which can be converted to 2-aminopyridines through a highly regioselective process using inexpensive reagents. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for creating the C-C bond between the pyridine and the tolyl group. A plausible and efficient route would involve the Suzuki coupling of a pre-functionalized 5-bromo-6-halopyridin-2-amine with o-tolylboronic acid. Research has demonstrated the successful synthesis of various 5-aryl-pyridine derivatives using this method with moderate to good yields. mdpi.com The development of novel catalyst systems, including those based on magnetic nanoparticles, could further enhance the sustainability of these processes by allowing for easy catalyst recovery and reuse. researchgate.net

| Synthetic Method | Key Features | Potential Advantages for Target Compound | Representative Yields (for related compounds) |

| Multicomponent Reactions | One-pot, high atom economy, solvent-free options. | Rapid, efficient, and green synthesis from simple precursors. | 20-90% nih.gov |

| From Pyridine N-Oxides | Mild conditions, readily available starting materials. | Avoids harsh conditions often required for direct amination. | Up to 84% nih.gov |

| Suzuki-Miyaura Coupling | High functional group tolerance, regioselective C-C bond formation. | Direct and reliable method to introduce the o-tolyl group. | 58-81% mdpi.comgoogle.com |

This table presents a comparative overview of potential synthetic strategies for this compound based on established methods for related pyridine derivatives.

Exploration of Emerging Reactivity Patterns

The unique combination of functional groups in this compound dictates its reactivity and opens up possibilities for further chemical transformations. The pyridine ring itself is electron-deficient, which generally makes electrophilic aromatic substitution difficult, similar to nitrobenzene. wikipedia.org However, the amino group at the 2-position is an activating group, which can influence the regioselectivity of certain reactions.

Future research will likely explore the following reactivity patterns:

Further Functionalization at the Bromine Position: The bromine atom at the 5-position is a prime handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkynyl, or amino groups. This would enable the creation of a library of derivatives with tailored electronic and steric properties.

Reactions at the Amino Group: The 2-amino group can participate in a variety of reactions, including N-acylation, N-alkylation, and condensation reactions to form more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry.

N-Functionalization of the Pyridine Ring: The nitrogen atom of the pyridine ring can be activated to form N-functionalized pyridinium (B92312) salts. acs.org This activation can facilitate novel reactivity patterns, including radical-mediated C-H functionalization at the C4 position under mild, visible-light-promoted conditions, offering a pathway to derivatives that are not accessible through classical methods. acs.org

Regioselective Alkylation: While nucleophilic aromatic substitution on pyridine often occurs at the C2 and C4 positions, recent studies have shown that the regioselectivity of alkylation can be controlled by the choice of reagents and solvents, potentially allowing for selective functionalization of the pyridine core. acs.org

Understanding these emerging reactivity patterns will be crucial for leveraging this compound as a versatile building block in organic synthesis.

Expansion of Applications in Materials Science and Catalysis

The inherent electronic properties of substituted pyridines make them highly attractive for applications in materials science and catalysis. The future for this compound in these areas is promising.

Materials Science: Pyridine derivatives are increasingly being used in the development of materials for organic electronics, particularly organic light-emitting diodes (OLEDs). rsc.orgrsc.org They can function as electron-transporting materials (ETMs) or as part of hole-transporting materials (HTMs). rsc.orgrsc.org The donor-acceptor (D-A) architecture is key to designing these materials. In this compound, the electron-donating o-tolyl and amino groups, combined with the electron-withdrawing bromo-substituted pyridine core, create an intrinsic D-A structure. This could be a foundation for designing novel materials with tunable frontier molecular orbital (HOMO/LUMO) energy levels, which are critical for efficient charge injection and transport in OLED devices. rsc.orgrsc.org The introduction of a bromine atom can also influence carrier mobility and improve device performance. nih.gov

| Pyridine Derivative | Application | Key Property | Reported Performance Metric |

| Pyrene-Pyridine Derivatives | OLED HTM | High thermal stability, suitable HOMO levels. | Max. luminance of 17300 cd/m², EQE of 9%. nih.govacs.org |

| Pyrenylpyridines | OLED Emitter | High thermal/photostability, amorphous film formation. | Sky-blue electroluminescence. acs.org |

This table showcases the performance of related pyridine-based materials in OLEDs, suggesting the potential of this compound as a scaffold for similar applications.

Catalysis: The nitrogen atom in the pyridine ring can act as a ligand to coordinate with various transition metals, forming stable complexes that can be used as catalysts. unimi.ityoutube.com The electronic properties of the pyridine ligand, which can be fine-tuned by its substituents, play a crucial role in the activity and selectivity of the metal catalyst. acs.orgnih.gov The 2-amino group in this compound provides an additional coordination site, making it a potential bidentate ligand. Such ligands are highly valuable in catalysis, for example, in C-C coupling reactions or oxidation reactions. unimi.itnih.gov Future research could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations.

Computational-Guided Design of New Pyridine-Based Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. For this compound, computational studies will be instrumental in predicting its properties and guiding the synthesis of new, improved derivatives.

DFT calculations can provide valuable insights into:

Molecular Geometry: The dihedral angle between the pyridine ring and the o-tolyl group can be accurately calculated. This angle is crucial as it determines the extent of π-conjugation between the two rings, which in turn affects the electronic and photophysical properties of the molecule. tandfonline.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be predicted. researchgate.netresearchgate.net This information is vital for designing materials for OLEDs, as the HOMO/LUMO levels must be well-matched with other layers in the device for efficient operation. rsc.org

Reactivity and Stability: Computational methods can be used to calculate molecular electrostatic potential maps, which indicate the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. tandfonline.com This can help in understanding and predicting the reactivity patterns discussed in section 8.2.

Non-Linear Optical (NLO) Properties: DFT can be used to calculate properties like polarizability and hyperpolarizability, which are important for screening potential NLO materials. tandfonline.com

By computationally screening a virtual library of derivatives of this compound with different substituents, researchers can identify promising candidates with optimized properties for specific applications before embarking on time-consuming and resource-intensive synthetic work.

| Pyridine Derivative | Computational Method | Calculated Property | Significance |

| Arylated Pyridines | DFT (M06-2X) | Molecular geometry, FMO, NBO, NLO. | Confirmed experimental data and predicted NLO response. tandfonline.comtandfonline.com |

| Nitro Pyridines | DFT | Heat of formation, NICS. | Assessed aromaticity and thermal stability. researchgate.net |

| Pyridine-based TTF | DFT (B3LYP) | Crystal structure, intermolecular interactions. | Understood supramolecular assembly. nih.gov |

This table illustrates the application of computational methods to study various properties of pyridine derivatives, highlighting the potential of these methods for research on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-o-tolyl-pyridin-2-ylamine, and how can purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine) at the 5-position of a pyridine scaffold with o-tolyl groups under reflux conditions (e.g., acetonitrile, triethylamine base) is a common approach . Optimize yields by controlling reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization ensures high purity (>95%) .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Characterize intermediates via /-NMR and mass spectrometry to confirm structural integrity .

Q. How can the structural conformation of this compound be validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Use SHELX software for crystallographic refinement, leveraging its robustness in resolving small-molecule structures . Prepare crystals via slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO).

- Data Interpretation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to assess deviations. For example, a mean C–C bond length deviation of ≤0.008 Å indicates high reliability .

Advanced Research Questions

Q. What strategies resolve contradictory data in the compound’s enzyme inhibition assays?

- Methodology : Perform dose-response curves under standardized conditions (pH, temperature, cofactors). Use statistical tools (e.g., ANOVA) to assess variability between replicates. If IC values conflict, re-evaluate assay interference from the compound’s bromine substituent, which may quench fluorescence-based signals .

- Case Study : For kinase inhibition studies, validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to distinguish false positives .

Q. How does the o-tolyl substituent influence the compound’s binding mode in receptor-ligand interactions?

- Methodology : Conduct molecular docking simulations (e.g., AutoDock Vina) with the o-tolyl group’s torsional angles constrained to experimental SC-XRD data . Compare binding free energies () with analogs lacking the methyl group (e.g., phenyl derivatives) to quantify steric/electronic contributions .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (, ) and correlate with computational predictions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Challenges : Bromine’s high electron density can cause absorption errors in X-ray data. Twinning or disorder in the o-tolyl group may complicate refinement .

- Solutions : Use synchrotron radiation for high-resolution data collection. Apply SHELXL’s TWIN/BASF commands to model twinning. For disorder, refine alternative conformations with occupancy ratios .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility profiles reported for this compound?

- Analysis : Discrepancies often stem from solvent polarity variations. For instance, slight solubility in water (0.1–1 mg/mL) but high solubility in DMSO (>50 mg/mL) is typical for halogenated aromatics .

- Resolution : Standardize solubility tests (e.g., shake-flask method at 25°C) and report solvent purity. Use quantitative -NMR with internal standards (e.g., TMS) for precise measurements .

Comparative Structural Analysis

Q. How do structural analogs (e.g., 5-Bromo-6-chloropyridin-2-amine) differ in reactivity and bioactivity?

- Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic substitution vs. bromine’s polarizability, which stabilizes charge-transfer complexes .

- Bioactivity : Replace bromine with chlorine in SAR studies to assess potency shifts. For example, chloro derivatives may exhibit reduced kinase inhibition due to weaker halogen bonding .

Methodological Best Practices

Q. What quality control protocols ensure batch-to-batch consistency in synthesis?

- Protocols :

Use HPLC-PDA (photodiode array) to verify purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts) .

Perform elemental analysis (C, H, N) to confirm stoichiometry.

Store batches under inert atmosphere (argon) at −20°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.